Product packaging for Fulvoplumierin(Cat. No.:CAS No. 20867-01-0)

Fulvoplumierin

Cat. No.: B1234959
CAS No.: 20867-01-0
M. Wt: 244.24 g/mol
InChI Key: RFUJEBHESHKXKW-PRKJJMSOSA-N
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Description

Fulvoplumierin is a biologically active iridoid compound isolated from plants of the Plumeria genus, such as Plumeria rubra . It is one of the key phytochemicals identified as being responsible for the plant's traditional medicinal uses and documented pharmacological activities . Research interest in this compound is primarily centered on its antimicrobial properties. Extracts containing this compound have been reported to exhibit antibacterial, antifungal, and antiviral activities in vitro . This makes it a compound of interest in the ongoing search for novel agents to combat multidrug-resistant pathogens . The compound contributes to the broad-spectrum defense mechanisms of its host plant. Further investigation is required to fully elucidate its precise mechanism of action, bioavailability, and potential therapeutic applications. This product is supplied for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B1234959 Fulvoplumierin CAS No. 20867-01-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20867-01-0

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

methyl (7E)-7-[(E)-but-2-enylidene]-1-oxocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C14H12O4/c1-3-4-5-9-6-7-10-11(13(15)17-2)8-18-14(16)12(9)10/h3-8H,1-2H3/b4-3+,9-5+

InChI Key

RFUJEBHESHKXKW-PRKJJMSOSA-N

Isomeric SMILES

C/C=C/C=C/1\C=CC2=C1C(=O)OC=C2C(=O)OC

Canonical SMILES

CC=CC=C1C=CC2=C1C(=O)OC=C2C(=O)OC

Other CAS No.

20867-01-0

Synonyms

fulvoplumierin

Origin of Product

United States

Natural Occurrence and Botanical Provenance

Principal Botanical Sources

The primary botanical sources of Fulvoplumierin are found within the genera Plumeria and Himatanthus.

The genus Plumeria, commonly known as Frangipani, is a significant source of this compound. saspublishers.comnih.gov Several species within this genus have been identified as containing this iridoid. The plants are deciduous trees or shrubs recognized for their fragrant and waxy flowers. saspublishers.com

Plumeria rubra : This species, also known as red frangipani, is one of the most well-documented sources of this compound. wikipedia.orgijptjournal.comtheferns.info It is native to Mexico, Central America, and Venezuela and is now widely cultivated in tropical and subtropical regions. wikipedia.org Research has consistently isolated this compound from various parts of P. rubra. ijptjournal.comtheferns.info

Plumeria acuminata : Often considered a variety of P. rubra, P. acuminata (synonym Plumeria rubra L. cv. acutifolia) is also a known source of this compound. saspublishers.com Researchers have successfully isolated the compound from its roots. saspublishers.com

Plumeria alba : Known as white frangipani, this species has been reported to contain this compound in its leaves and bark. researchgate.net

Plumeria obtusa : While numerous other iridoids like plumieride (B147324) and its derivatives have been identified in P. obtusa, the genus Plumeria as a whole is noted for producing iridoids, and phytochemical studies have identified a range of these compounds across different species. saspublishers.comscielo.br

Beyond Plumeria, this compound and structurally related iridoids are found in other genera of the Apocynaceae family.

Himatanthus sucuuba : This South American tree is another principal source of this compound. researchgate.net The compound has been isolated from the bark of H. sucuuba. researchgate.net The genus Himatanthus comprises about 13 species of trees and shrubs distributed in Central and South America. ijptjournal.com

Genus Plumeria (e.g., P. rubra, P. acuminata, P. alba, P. obtusa)

Distribution within Plant Tissues and Organs

This compound is not uniformly distributed throughout the plant. Its concentration varies significantly among different tissues and organs, where it likely plays a role in the plant's defense mechanisms. The milky latex, characteristic of the Apocynaceae family, is a notable reservoir for this and other secondary metabolites. saspublishers.comwikipedia.org

Plant SpeciesTissue/OrganPresence of this compound
Plumeria rubraBarkPresent ijptjournal.comscielo.br
LeavesPresent scielo.br
RootsPresent saspublishers.com
LatexPresent ijptjournal.com
Plumeria acuminataRootsPresent saspublishers.com
Plumeria albaLeavesPresent researchgate.net
BarkPresent
Himatanthus sucuubaBarkPresent researchgate.net
LatexPresent researchgate.net

This table is generated based on available research findings and indicates the confirmed presence of this compound in specific plant parts.

Detailed research has shown that the bark of P. rubra is a rich source, from which this compound has been isolated through bioactivity-directed fractionation. bio-nica.info The roots of both P. rubra and P. acuminata also contain the compound. saspublishers.com The fresh leaves and bark of P. rubra and P. alba are reported to contain this compound. researchgate.netscielo.br Furthermore, the latex, a defense secretion, from P. rubra and H. sucuuba has been identified as containing this iridoid. ijptjournal.comresearchgate.net

Geographic Distribution and Ecological Factors Influencing Production

The natural production of this compound is intrinsically linked to the geographic distribution of its source plants. The Plumeria genus is native to tropical America, from southern Mexico and the Caribbean to northern South America. saspublishers.com These species, particularly P. rubra, have been widely naturalized and cultivated in tropical and subtropical areas worldwide, including Asia and Australia. wikipedia.org Himatanthus sucuuba is primarily found in the Amazon region of South America. researchgate.net

The biosynthesis of secondary metabolites like iridoids is influenced by various ecological and environmental factors.

Abiotic Factors : Studies on Plumeria alba suggest that phenological events such as leaf production are highly correlated with day length (photoperiod) rather than solely with rainfall. This indicates that light availability could be a crucial factor influencing the physiological state of the plant and, consequently, the biosynthesis of chemical constituents.

Biotic Factors : The production of iridoids is often a plant's response to external pressures. Herbivory and infections by pathogenic microorganisms can induce or increase the synthesis of these defensive compounds. Research on P. alba suggests that leaf flushing may be timed to avoid peak herbivore activity, highlighting the role of plant-insect interactions in the evolutionary selection for certain metabolic cycles.

Genetic and Developmental Factors : Besides environmental triggers, the genetic makeup and developmental stage (plant age) are fundamental in determining the presence and concentration of iridoids.

Advanced Isolation and Purification Methodologies for Research

Targeted Extraction Techniques for Iridoid Compounds

The initial step in obtaining Fulvoplumierin involves its extraction from plant material, often the bark or leaves of Plumeria rubra. saspublishers.comnih.gov The selection and optimization of the extraction technique are critical for maximizing the recovery of this iridoid.

Solvent-based extraction is a foundational technique for isolating this compound. The choice of solvent is paramount, as it dictates the efficiency and selectivity of the extraction. Research has shown that solvents of varying polarities can be used to effectively extract iridoids and other constituents from Plumeria species.

Bioactivity-directed fractionation of Plumeria rubra bark has utilized petroleum-ether and chloroform (B151607) (CHCl3) soluble extracts to isolate cytotoxic constituents, including this compound. nih.gov In one study, a bioactivity-guided isolation process for Plumeria rubra led to the identification of this compound as an active compound. researchgate.net Another study on P. rubra leaves employed an ethanolic extract for evaluation. saspublishers.com Methanolic extracts of Plumeria acuminata have also been used to investigate anti-inflammatory activity. saspublishers.com The optimization of solvent extraction often involves a trade-off between yield and purity, requiring subsequent purification steps. Factors such as solvent-to-material ratio, extraction time, and temperature are crucial variables that researchers optimize to enhance yield. researchpromo.comjrespharm.com For instance, studies on other plant materials have shown that adjusting the ethanol (B145695) concentration, time, and solvent-to-sample ratio can significantly impact the yield of purified extracts. jrespharm.com

Table 1: Solvent-Based Extraction of this compound and Related Compounds from Plumeria Species

Plant Source Plant Part Extraction Solvent(s) Target Compound(s) Reference
Plumeria rubra Bark Petroleum Ether, Chloroform (CHCl3) This compound, Allamcin, Allamandin nih.gov
Plumeria rubra Bark Water Plumericin (B1242706), Liriodendrin nih.gov
Plumeria rubra Leaves Ethanol General Extract saspublishers.com

Modern extraction methods offer greener and more efficient alternatives to conventional solvent-based techniques. These technologies can reduce solvent consumption and extraction time, and are particularly suitable for thermolabile compounds. nih.govnih.gov

Supercritical Fluid Extraction (SFE): SFE, often using carbon dioxide (CO2) as the solvent, is an advanced technology that offers advantages like the absence of residual organic solvents. nih.govmdpi.com The solvating power of supercritical CO2 can be modified by adjusting pressure and temperature or by adding a co-solvent like ethanol or ethyl acetate (B1210297) to enhance the extraction of more polar compounds. nih.govmdpi.com While direct studies on SFE of this compound are not prevalent, the technology has been successfully used to isolate the related iridoid Plumericin from Momordica charantia vine with high yield. nih.govresearchgate.net This demonstrates the potential of SFE for the efficient extraction of iridoids like this compound. nih.govresearchgate.net

Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent. nih.govmdpi.com The collapse of these bubbles disrupts plant cell walls, enhancing solvent penetration and mass transfer, which can lead to higher yields in shorter times compared to traditional methods like maceration. nih.govscientificelectronicarchives.org Optimization of UAE involves factors like ultrasonic power, frequency, time, and temperature. mdpi.complos.org Studies on various plant materials have shown that UAE can significantly improve the extraction efficiency of bioactive compounds. plos.orgmdpi.com

Solvent-Based Extraction Optimization

Chromatographic Separation and Fractionation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from this mixture.

Preparative HPLC is a high-resolution technique used for the purification of specific compounds from a mixture in quantities ranging from milligrams to grams. ardena.compharmagxp.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. pharmagxp.comwaters.com The process involves injecting the crude or partially purified extract onto a column packed with a stationary phase (e.g., C18 reversed-phase silica). A mobile phase is then pumped through the column, and compounds are separated based on their differential partitioning between the two phases. pharmagxp.com Fractions are collected as they elute from the column, and those containing the pure compound are combined. This technique is crucial for obtaining the high-purity this compound required for detailed biological and chemical research.

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample. researchgate.netd-nb.info It has been successfully applied to the separation of various natural products, including iridoids from Plumeria species. For instance, High-Speed Counter-Current Chromatography (HSCCC) was used to isolate 15-demethylplumieride (B599551) and other compounds from the flowers of Plumeria rubra 'Acutifolia'. researchgate.net The technique involves selecting a suitable two-phase solvent system; the crude extract is introduced into the column, and separation occurs based on the compounds' differing partition coefficients between the two liquid phases. researchgate.net

Flash Chromatography: This technique is a rapid form of preparative column chromatography that uses moderate pressure, typically from a compressed gas, to push the mobile phase through the column more quickly than gravity-fed chromatography. extraktlab.commit.edu It is often used as an initial purification step to separate the crude extract into simpler fractions. extraktlab.com The process typically uses a glass column packed with a stationary phase like silica (B1680970) gel. mit.educup.edu.cn The sample is loaded onto the top of the column, and a solvent (eluent) is passed through, with different compounds moving at different rates depending on their polarity and interaction with the stationary phase. solubilityofthings.com

For the final purification of this compound, advanced and repeated column chromatography steps are often necessary.

Silica Gel Column Chromatography: This is one of the most common chromatographic techniques used for the purification of natural products. cup.edu.cnunistra.fr Separation is based on the principle of adsorption. A glass column is packed with silica gel (the stationary phase), and the extract is loaded onto it. cup.edu.cn A solvent or a gradient of solvents (the mobile phase) is passed through the column. Non-polar compounds elute first, followed by more polar compounds. Fractionation of Plumeria rubra extracts over silica gel columns is a standard procedure in the isolation of this compound and other iridoids. nih.gov

Sephadex Column Chromatography: Sephadex is a brand of cross-linked dextran (B179266) gel used for size-exclusion chromatography (also known as gel filtration). upenn.educytivalifesciences.com This technique separates molecules based on their size. cytivalifesciences.com When an extract is passed through a column packed with Sephadex (e.g., Sephadex LH-20), larger molecules that cannot enter the pores of the gel pass through the column more quickly, while smaller molecules enter the pores and are eluted later. upenn.eduresearchgate.net This method is particularly useful for separating compounds with significant differences in molecular weight and is often used as a polishing step in purification protocols. researchgate.net

Table of Mentioned Compounds

Compound Name
15-demethylplumieride
Allamandin
Allamcin
Carbon dioxide
Chloroform
Ethanol
Ethyl acetate
This compound
Liriodendrin
Methanol
Petroleum Ether
Plumericin

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Fulvoplumierin

The total synthesis of this compound presents a significant challenge due to its dense array of functional groups and stereocenters within a compact, fused-ring system. Over the years, multiple research groups have developed strategies to construct this complex iridoid.

Key Reaction Steps and Methodological Innovations

The first total synthesis of this compound was achieved by G. Büchi and John A. Carlson in 1968. organicchemistrydata.orgcapes.gov.bracs.orgacs.org Their approach was a landmark in the field of natural product synthesis. While specific details of every step are extensive, a key conceptual element in early iridoid syntheses involved strategies like intramolecular Michael additions to form the characteristic cyclopentanopyran ring system. organicchemistrydata.org

More contemporary approaches have introduced significant methodological innovations. For instance, some syntheses have employed tandem or domino reactions, where multiple chemical bonds are formed in a single sequence, to rapidly construct the core structure. nih.gov The development of new catalytic methods has also been pivotal. For example, some routes utilize palladium-catalyzed reactions, such as allylic alkylation, to form key bonds within the molecule efficiently. nih.gov These modern strategies often lead to more concise and higher-yielding synthetic routes compared to earlier efforts.

Stereoselective and Enantioselective Synthesis Routes

A primary challenge in synthesizing this compound is controlling the precise three-dimensional arrangement of its atoms, a property known as stereochemistry. Early syntheses often produced a mixture of stereoisomers, which are difficult to separate. A reaction that selectively produces one stereoisomer over others is termed stereoselective. chemistrydocs.comsaskoer.ca

Significant progress has been made in developing enantioselective syntheses, which produce one specific enantiomer (one of a pair of mirror-image molecules). One successful strategy involved an intramolecular Pd(0)-catalyzed allylic alkylation and a silicon-tethered radical cyclization to construct the iridoid skeleton. nih.gov Another key approach in modern asymmetric synthesis is the use of chiral catalysts, such as N,P-ligated iridium complexes for asymmetric hydrogenation, to set key stereocenters early in the synthesis. acs.org These catalytic methods can induce a high degree of stereocontrol, leading to the formation of the desired enantiomer with high purity and avoiding the need for separating isomers later on. nih.govacs.org

Design and Synthesis of this compound Analogues and Derivatives

Driven by the biological potential of this compound, researchers have designed and synthesized numerous analogues to understand how its structure relates to its function and to discover compounds with improved activity. nih.govsioc-journal.cnsioc-journal.cn

Structural Modifications for Enhanced Biological Activities

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of various derivatives to identify which parts of a molecule are crucial for its biological effects. mdpi.comresearchgate.netresearchcommons.orgnih.gov For this compound and related iridoids, modifications have targeted several key areas.

For the related iridoid plumieride (B147324), replacing the methyl ester with different alkyl amides was found to enhance cytotoxic activity, suggesting that modifying this group can have a significant impact. researchgate.net Similar principles apply to this compound, where changes to its side chains and core structure can modulate its activity. unibe.chtandfonline.com The table below outlines general modification strategies and their potential impact, based on studies of iridoids and other natural products.

Modification Site Type of Modification Potential Effect on Biological Activity
Ester GroupConversion to amides or other estersCan alter potency and selectivity by changing hydrogen bonding capacity and lipophilicity. researchgate.net
Exocyclic Double BondHydrogenation or functionalizationModifies the shape and reactivity of the molecule, potentially altering target binding.
Core Ring SystemIntroduction of different substituentsCan fine-tune electronic properties and steric profile to improve interaction with biological targets. nih.gov
Glycosidic Linkage (in related glycosides)Variation of the sugar moietyMay improve pharmacokinetic properties or modulate activity. researchgate.net

Semi-synthetic Pathways from Precursor Compounds

Semi-synthesis provides a more practical route to this compound derivatives by starting with a structurally similar and more abundant natural product. Plumericin (B1242706), an iridoid often isolated alongside this compound from plants of the Plumeria genus, is a common precursor. d-nb.infosaspublishers.comcaltech.eduresearchgate.net The close structural relationship allows for the conversion of plumericin into this compound or its analogues through a limited number of chemical steps. This approach is highly efficient for generating a library of related compounds for SAR studies, bypassing the complexities of a full total synthesis for each new derivative. tandfonline.com

Scaffold Exploration and Diversification Based on the this compound Core Structure

The this compound core represents a unique molecular scaffold that serves as an inspiration for the design of new classes of bioactive molecules. nih.gov In medicinal chemistry, a scaffold is the core structure of a molecule. nih.gov Exploring and diversifying this scaffold can lead to the discovery of novel compounds with different or enhanced biological activities.

This exploration involves several strategies. One is "scaffold hopping," where the essential features of the this compound structure are maintained, but the core itself is replaced with a different, often more synthetically accessible, chemical framework. Another approach is the creation of combinatorial libraries, where different chemical building blocks are systematically attached to the this compound scaffold to generate a large number of diverse compounds. acs.org These libraries can then be screened to identify new lead compounds for drug discovery. The application of computational tools and multi-scale modeling approaches further aids in the rational design and exploration of new scaffolds based on natural products like this compound. nih.govdokumen.pub This ongoing diversification is a vibrant area of research aimed at unlocking new therapeutic potentials from this fascinating natural product family.

Biosynthesis and Metabolic Engineering of Fulvoplumierin

Elucidation of Proposed Biosynthetic Pathways for Iridoids

The biosynthesis of iridoids is a complex process that involves the cyclization of an acyclic monoterpene precursor, geranyl pyrophosphate (GPP). scielo.brresearchgate.net This pathway is an alternative to the formation of more typical monoterpenes and represents a significant branch of terpenoid metabolism in plants. scielo.br The core iridoid structure is formed through a series of enzymatic reactions that lead to the characteristic fused ring system. researchgate.netuniversiteitleiden.nl

The journey to iridoids begins with universal terpene precursors, which are channeled through a series of enzymatic steps to create the core iridoid scaffold.

Precursors: The fundamental building blocks for all terpenoids, including iridoids, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgbiorxiv.org These five-carbon units are condensed by geranyl pyrophosphate synthase (GPPS) to form the ten-carbon acyclic monoterpene precursor, geranyl pyrophosphate (GPP). nih.gov

Enzymatic Transformations: The conversion of GPP to the central iridoid intermediates is a multi-step process catalyzed by a series of specialized enzymes. While this pathway has been extensively studied in species like Catharanthus roseus (Madagascar periwinkle), it provides the accepted model for iridoid formation in other plants. universiteitleiden.nlbiorxiv.org

Geraniol (B1671447) Formation: Geraniol synthase (GES) hydrolyzes GPP to form geraniol. biorxiv.orgmdpi.com

Hydroxylation: Geraniol is then hydroxylated at the C8 position by a cytochrome P450 enzyme, geraniol 8-hydroxylase (G8H), to produce 8-hydroxygeraniol. mdpi.com

Oxidation: The alcohol 8-hydroxygeraniol undergoes a two-step oxidation by 8-hydroxygeraniol oxidoreductase (8HGO) to yield the dialdehyde (B1249045) 8-oxogeranial. universiteitleiden.nlmdpi.com

Reductive Cyclization: The key step in forming the iridoid skeleton is the reductive cyclization of 8-oxogeranial. This reaction is catalyzed by iridoid synthase (ISY or IS), which converts the linear dialdehyde into the cyclic iridodial. universiteitleiden.nlfrontiersin.orgmdpi.com Iridoid synthase exhibits stereoselectivity, which can lead to different iridoid backbones. frontiersin.org

Further Modifications: Following the formation of the initial iridoid structure, a cascade of tailoring enzymes, including oxidases, glucosyltransferases, and methyltransferases, modify the scaffold to produce the vast diversity of iridoid compounds found in nature, such as loganin (B1675030) and secologanin. universiteitleiden.nlfrontiersin.org It is through such subsequent modifications that intermediates on the pathway to fulvoplumierin are likely generated.

Table 1: Key Enzymes in the Early Iridoid Biosynthetic Pathway

Enzyme NameAbbreviationFunction
Geranyl Pyrophosphate SynthaseGPPSCatalyzes the formation of Geranyl Pyrophosphate (GPP) from IPP and DMAPP. nih.gov
Geraniol SynthaseGESHydrolyzes GPP to produce geraniol. biorxiv.orgmdpi.com
Geraniol 8-hydroxylaseG8HA cytochrome P450 that hydroxylates geraniol to form 8-hydroxygeraniol. mdpi.com
8-hydroxygeraniol oxidoreductase8HGOOxidizes 8-hydroxygeraniol to 8-oxogeranial. universiteitleiden.nlmdpi.com
Iridoid SynthaseISY / ISCatalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid skeleton. frontiersin.orgmdpi.com

The biosynthesis of this compound is fundamentally dependent on the primary monoterpenoid pathways that supply its precursors. In plants, two distinct pathways produce the essential C5 building blocks, IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. frontiersin.orgfrontiersin.org

The Methylerythritol 4-Phosphate (MEP) Pathway: Generally located in the plastids, the MEP pathway is considered the primary route for the synthesis of monoterpenes, diterpenes, and carotenoids, including the iridoids. frontiersin.orgfrontiersin.org It starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

The Mevalonate (MVA) Pathway: This pathway operates in the cytoplasm and is typically responsible for producing precursors for sesquiterpenes, triterpenes, and sterols. frontiersin.org

While the MEP pathway is the major source of precursors for iridoid biosynthesis, there is evidence of crosstalk between the MVA and MEP pathways. mdpi.com The coordinated action of these pathways ensures a steady supply of IPP and DMAPP, which are then condensed to form GPP, the committed precursor for the iridoid pathway leading to compounds like this compound. frontiersin.org

Precursor Identification and Enzymatic Transformations

Genetic Regulation of Biosynthetic Enzymes

The production of iridoids, including this compound, is tightly controlled at the genetic level. The expression of the biosynthetic genes is regulated by a network of transcription factors and epigenetic mechanisms, often in response to developmental cues or environmental stimuli like herbivory or pathogen attack. nih.gov

Transcription Factors: A significant breakthrough in understanding iridoid regulation was the discovery of specific transcription factors that act as master switches for the pathway.

bHLH Iridoid Synthesis 1 (BIS1): Identified in Catharanthus roseus, BIS1 is a basic helix-loop-helix (bHLH) transcription factor that is regulated by the plant hormone jasmonate. nih.gov BIS1 has been shown to transactivate the promoters of nearly all genes in the iridoid pathway, from GPP to loganic acid. nih.gov Overexpression of BIS1 leads to a coordinated upregulation of the pathway genes and a significant boost in the production of iridoids. nih.govfrontiersin.org

ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins: Transcription factors like ORCA3 can also enhance the production of terpenoid indole (B1671886) alkaloids by activating the expression of related iridoid biosynthesis genes. mdpi.com

Epigenetic Regulation: Emerging research indicates that epigenetic modifications, such as histone methylation, play a crucial role in regulating the biosynthesis of secondary metabolites. nih.govnih.gov Studies in Lonicera japonica and Scrophularia ningpoensis have shown a correlation between the levels of specific histone marks (e.g., H3K4me3 and H3K36me3) and the expression of iridoid biosynthetic genes and the accumulation of their products. nih.govoup.com This suggests that the chromatin state can influence the accessibility of biosynthetic genes to transcription factors, thereby controlling the output of the pathway. nih.govoup.com

Biotechnological Strategies for Modulating this compound Production

The valuable biological activities of iridoids have spurred interest in developing biotechnological methods for their large-scale production, which can be more sustainable and reliable than extraction from plant sources. pnas.orgresearchgate.net These strategies aim to either enhance production in plant-based systems or transfer the entire pathway to microbial hosts.

Plant cell, tissue, and organ cultures are established platforms for producing valuable secondary metabolites. For iridoids, several in vitro systems have been explored:

Cell Suspension Cultures: Growing plant cells in a liquid medium allows for large-scale production in bioreactors. The production of iridoids and monoterpenoid indole alkaloids in Catharanthus roseus cell suspension cultures has been enhanced by overexpressing regulatory genes like BIS1. frontiersin.org

Hairy Root Cultures: Induced by Agrobacterium rhizogenes, hairy roots are fast-growing, genetically stable, and often produce secondary metabolites at levels comparable to or higher than the parent plant. Overexpression of transcription factors in hairy root cultures has proven to be an effective strategy for boosting iridoid production. nih.govresearchgate.net

These in vitro systems offer the advantage of a controlled production environment, independent of geographical and climatic constraints. mdpi.com

Metabolic engineering, or synthetic biology, offers a powerful alternative by reconstructing the biosynthetic pathway in easily cultivable host organisms like yeast or bacteria. escholarship.org

Yeast (Saccharomyces cerevisiae): Yeast is a popular chassis for metabolic engineering due to its well-understood genetics and robustness in industrial fermentation. escholarship.org The entire pathway to the key iridoid intermediate strictosidine (B192452) has been successfully engineered in S. cerevisiae. mdpi.com This involved expressing numerous plant genes, optimizing enzyme expression, and engineering the host's endogenous metabolism to increase precursor supply and reduce the formation of unwanted byproducts. escholarship.orgresearchgate.net Rational metabolic engineering, including the deletion of competing pathways, has significantly increased the selectivity and titer of iridoid production in yeast. escholarship.orgresearchgate.net

Heterologous Plant Hosts (Nicotiana benthamiana): N. benthamiana is widely used as a transient expression system for rapidly testing and optimizing biosynthetic pathways. mdpi.com The complete multi-gene iridoid pathway has been reconstituted in this plant, demonstrating its potential as a scalable production platform for complex plant-derived molecules. bohrium.com

These biotechnological approaches not only provide a means for sustainable production but also offer alternative enzymatic tools for constructing novel production systems for high-value iridoids like this compound. pnas.org

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Molecular Targets and Binding Mechanisms

Investigations into the specific molecular interactions of Fulvoplumierin have revealed its potential to bind with and modulate the function of various enzymes and proteins, providing a basis for its therapeutic effects.

This compound has been identified as an inhibitor of viral enzymes. It is reported to inhibit the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), an essential enzyme for viral replication. patsnap.comlsuagcenter.comuniprot.org A study identified the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 RT as 45 μg/mL. nih.gov The inhibition of reverse transcriptase is a key mechanism of action for several anti-HIV drugs. patsnap.com

While this compound's activity against HIV-1 RT is documented, comprehensive studies investigating its inhibitory potential against other significant viral or host enzymes, such as the COVID-19 Main Protease or Matrix Metalloproteinase-9 (MMP-9), are not extensively covered in the available scientific literature. MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in processes like inflammation and tissue remodeling. scbt.comnih.govplos.org

Enzyme TargetReported Activity of this compoundIC50 ValueReference
HIV-1 Reverse TranscriptaseInhibitory45 μg/mL nih.gov
COVID-19 Main ProteaseData not available in reviewed literatureN/A
Matrix Metalloproteinase-9Data not available in reviewed literatureN/A

This compound is found in plants like Plumeria alba, and compounds from this plant have been suggested as potential inhibitors of several microbial and inflammatory protein targets. academicjournals.orgresearchgate.net These targets include enzymes crucial for bacterial survival, such as Beta-ketoacyl-acyl-carrier transferase, involved in fatty acid synthesis, and Dihydropteroate synthetase, an enzyme in the folic acid synthesis pathway that is the target of sulfonamide drugs. patsnap.comacademicjournals.orgontosight.aiijarbs.comnih.gov Other potential microbial targets from this analysis include Aminopeptidase A and Nicotinic acid mononucleotide adenylyltransferase. academicjournals.org However, direct experimental evidence confirming the inhibition of these specific bacterial enzymes by purified this compound is limited.

In the context of inflammation, inducible nitric oxide synthase (iNOS) is a key enzyme that produces nitric oxide, a mediator of inflammation. nih.gov While direct studies on this compound are scarce, related iridoids like plumericin (B1242706) have been shown to reduce the expression of iNOS in cellular models of inflammation. researchgate.net This suggests that a potential mechanism for the anti-inflammatory effects of this compound could involve interaction with proteins that regulate iNOS expression. nih.gov Similarly, Prostaglandin (B15479496) E Synthase-1, another key enzyme in the inflammatory cascade, has been identified as a potential target for related iridoids in computational studies.

This compound and related compounds are believed to exert their biological effects by modulating complex cellular signaling pathways.

Anti-inflammatory Pathways: A primary pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.gov This pathway controls the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. nih.gov The related iridoid, plumericin, has been demonstrated to potently inhibit the NF-κB pathway, which may explain its anti-inflammatory properties. uniprot.orgresearchgate.net This provides a plausible mechanism for this compound's reported anti-inflammatory activity.

Antioxidant Pathways: Cells respond to oxidative stress by activating protective signaling pathways, such as those regulated by the transcription factors Nrf2 (Nuclear factor erythroid 2-related factor 2) and FOXO (Forkhead box protein O). nih.govresearchgate.netgre.ac.uk The Nrf2 pathway, in particular, controls the expression of a wide array of antioxidant and detoxification enzymes. mdpi.com While many natural compounds, such as flavonoids, are known to activate these pathways, specific research directly linking this compound to the modulation of Nrf2 or FOXO signaling is not prominent in the reviewed literature. nih.govnih.gov

Antiparasitic Pathways: The Mitogen-activated protein kinase (MAPK) signaling pathways are crucial for a variety of cellular functions in both hosts and parasites, including proliferation, differentiation, and apoptosis. nih.govembopress.orgwikipedia.org These pathways are considered potential targets for antiparasitic drugs. nih.govthermofisher.com Given this compound's antiparasitic effects, it is conceivable that it may interfere with MAPK signaling in parasites, although direct experimental validation of this hypothesis is needed.

Computational methods like molecular docking are used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. researchgate.netijariie.combepls.com These in silico techniques help to identify potential molecular targets and guide further experimental research.

An in silico analysis investigating potential modulators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein identified this compound as a compound of interest, reporting a favorable binding energy (docking score) of -10.61 kcal/mol. ijarbs.com Furthermore, docking studies on iridoids related to this compound have predicted stable binding to enzymes like COX-2, with calculated free binding energies ranging from -11.2 to -14.0 kcal/mol, indicating strong potential interaction. researchgate.net These computational findings highlight the potential of this compound to bind effectively to various biological targets, supporting its diverse pharmacological profile.

CompoundTargetDocking Score (kcal/mol)Reference
This compoundCFTR-related target-10.61 ijarbs.com
Related IridoidsCOX-2 Enzyme-11.2 to -14.0 researchgate.net

Cellular Signaling Pathway Modulation (e.g., Anti-inflammatory, Antioxidant, Antiparasitic Pathways)

Cellular-Level Mechanisms

Beyond specific molecular targets, research has also explored the broader effects of this compound on cellular behavior, particularly its ability to control cell proliferation and induce programmed cell death.

Cell Cycle Arrest: The regulation of the cell cycle is a critical process, and its disruption can lead to uncontrolled cell proliferation. Many natural compounds exert their anticancer effects by inducing cell cycle arrest at specific checkpoints (e.g., G0/G1 or G2/M phase), thereby preventing cancer cells from dividing. waocp.orgmdpi.complos.org While this is a known mechanism for many bioactive molecules, specific studies detailing the ability of this compound to induce cell cycle arrest are not readily found in the reviewed scientific literature.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. nih.govdiva-portal.org It is mediated by two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. thermofisher.combio-rad-antibodies.com Both pathways converge on the activation of a family of proteases called caspases, which execute the process of cell death. frontiersin.org Research has indicated that this compound can induce apoptosis and that this process is dependent on the activity of caspase-3, a key executioner caspase. googleapis.com The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of cellular proteins and the characteristic morphological changes of a dying cell. frontiersin.org This finding suggests that this compound's ability to trigger cell death proceeds through the established biochemical machinery of apoptosis.

Gene Expression and Proteomic Profiling in Response to this compound

Limited specific data is available on the comprehensive gene expression and proteomic profiling of cells in direct response to this compound treatment. However, the broader context of research on plant-derived compounds and their interactions with cellular machinery suggests potential mechanisms.

Gene expression analysis is a powerful tool used to study how genes are transcribed to produce functional products like RNA and proteins. bio-rad.com Techniques such as DNA microarrays and RNA sequencing allow for the simultaneous measurement of thousands of gene expressions, providing insights into cellular functions under specific conditions. bio-rad.comslideshare.net This type of analysis can reveal how a compound like this compound might alter cellular pathways. biorxiv.org

Proteomic analysis, on the other hand, focuses on the entire set of proteins in a cell or organism. researchgate.net This can involve separating proteins by electrophoresis and identifying them through mass spectrometry. researchgate.netresearchgate.net Such studies can reveal changes in protein expression and modification in response to a given stimulus, offering clues to the compound's mechanism of action. researchgate.net For instance, proteomic studies on plant latices, where compounds like this compound are found, have identified various proteins with potential roles in defense and stress response. researchgate.netresearchgate.net

While direct studies on this compound are scarce, research on other phytochemicals demonstrates how they can modulate key signaling pathways involved in inflammation and cancer, which can be detected through gene expression and proteomic profiling. nih.govnih.gov Therefore, it is plausible that this compound's biological activities are mediated by alterations in gene and protein expression, a hypothesis that warrants further investigation through dedicated profiling studies.

Oxidative Stress Response and Free Radical Scavenging Pathways

This compound has been identified as a compound with potential antioxidant properties, contributing to the oxidative stress response and scavenging of free radicals. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. ijcmas.com ROS can cause damage to cellular macromolecules, including lipids, proteins, and DNA. ijcmas.com

The antioxidant activity of this compound is associated with its chemical structure. Like many phenolic compounds, it can donate hydrogen or electrons to neutralize free radicals. scirp.org The presence of hydroxyl groups in similar compounds is crucial for their free radical-scavenging capacity. scirp.org

Studies on plant extracts containing this compound have demonstrated significant free radical scavenging activity. researchgate.net For example, methanolic extracts of Plumeria acuminata, a known source of this compound, have shown dose-dependent inhibition of linoleic acid peroxidation and scavenging of DPPH and nitric oxide radicals. researchgate.net The plant's ability to protect against oxidative damage is also linked to the production of NADPH through the pentose (B10789219) phosphate (B84403) pathway, which is essential for cellular protection against oxidative damage. researchgate.netescholarship.org

The general mechanism of free radical scavenging by antioxidants involves interfering with the oxidation process by reacting with free radicals, chelating catalytic metals, or acting as oxygen scavengers. scirp.org In plant cells, a network of enzymatic and non-enzymatic antioxidants, including glutathione, ascorbate, and tocopherol, works to protect against oxidative damage. nih.gov this compound, as a phytochemical, likely contributes to this defense system. tiiips.com The prevention of oxidative damage to tissues is considered a potential mechanism for the anti-inflammatory effects observed with plant extracts containing this compound. sryahwapublications.com

Preclinical in vivo Studies (Non-Human Animal Models: Focus on Mechanism)

Elucidation of Anti-inflammatory Mechanisms in Animal Models

Preclinical studies using animal models have provided insights into the anti-inflammatory mechanisms of extracts containing this compound. These studies often utilize models of acute and chronic inflammation to assess the efficacy of potential therapeutic agents. sryahwapublications.comwilliamharveyresearch.com

One common model is the carrageenan-induced paw edema in rats, which mimics the acute inflammatory response. sryahwapublications.comcabidigitallibrary.org Administration of ethanolic bark extract of Plumeria rubra, which contains this compound, has been shown to significantly inhibit this inflammatory response in a dose-dependent manner. cabidigitallibrary.org The presence of other phytochemicals like tannins and flavonoids in the extract may also contribute to this effect, as they are known to possess anti-inflammatory properties. cabidigitallibrary.org

The anti-inflammatory action of such extracts is thought to be mediated, in part, by their antioxidant potential. sryahwapublications.com By preventing oxidative damage to tissues, these compounds can mitigate the inflammatory cascade. sryahwapublications.com The traditional use of Plumeria species for inflammatory conditions like rheumatism is supported by these findings in animal models. sryahwapublications.comcabidigitallibrary.org

Furthermore, the iridoid plumericin, structurally related to this compound and also found in Plumeria, has been shown to have anti-inflammatory activity in both in vitro and in vivo models of intestinal inflammation. researchgate.net This suggests that iridoids as a class may contribute significantly to the observed anti-inflammatory effects.

Investigation of Antiviral Action in Viral Infection Models

While direct in vivo studies focusing specifically on the antiviral mechanisms of this compound are limited, the compound has been identified as having potential antiviral properties. researchgate.netbioseek.eu Research on plant extracts containing this compound provides some indication of its possible mechanisms of action.

The primary mechanism often attributed to such compounds is the inhibition of viral replication. researchgate.net This can occur through direct action on the virus particle or by interfering with various stages of the viral life cycle, such as attachment, entry, or replication within the host cell. mdpi.comfda.gov

For instance, the inhibitory activity of Plumeria rubra extracts against human immunodeficiency virus type 1 (HIV) reverse transcriptase has been reported. researchgate.net This enzyme is crucial for the replication of retroviruses. While this was an in vitro finding, it points to a specific molecular target for compounds within the extract, potentially including this compound.

In vivo studies on other phenolic compounds have demonstrated their ability to reduce viremia in animal models of viral infections, such as dengue virus. mdpi.com These studies often show that the compounds are effective when administered post-infection, suggesting an interference with ongoing viral replication. mdpi.com Given the structural similarities and co-occurrence, it is plausible that this compound could exert similar effects in vivo, a hypothesis that requires further dedicated animal model studies for confirmation.

Dissection of Anticancer Pathways in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical cancer research for evaluating the efficacy of new therapeutic agents. nih.govresearchgate.netfrontiersin.org While specific xenograft studies focusing solely on this compound are not widely reported, the compound has demonstrated cytotoxic effects against various human cancer cell lines in vitro. researchgate.net

Studies on related compounds and extracts provide a framework for understanding the potential anticancer pathways of this compound in vivo. For example, iridoids like plumericin, also found in Plumeria species, have shown antiparasitic and antimicrobial activities, and extracts containing them have been used traditionally as antitumor agents. researchgate.net

The general approach in xenograft studies involves administering the test compound to tumor-bearing animals and monitoring tumor growth over time. frontiersin.orgmdpi.com Successful anticancer agents are expected to inhibit tumor growth and potentially reduce tumor size. frontiersin.orgmdpi.com The mechanisms underlying these effects can be multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply the tumor). researchgate.netmdpi.com

For example, studies on other natural compounds in xenograft models have shown that they can downregulate the expression of proteins involved in tumor survival and metastasis. frontiersin.org Given the in vitro cytotoxicity of this compound, it is hypothesized that it could similarly impact tumor growth in vivo by modulating key anticancer pathways. researchgate.net Further research using xenograft models is necessary to elucidate the specific in vivo mechanisms of this compound.

Antimicrobial Mechanisms of Action against Pathogenic Microorganisms

This compound has been identified as a compound with antimicrobial properties. bioseek.eu The mechanisms by which antibiotics and antimicrobial compounds act are varied, but generally fall into several categories: inhibition of cell wall synthesis, disruption of membrane structure, inhibition of nucleic acid metabolism and repair, or inhibition of protein synthesis. researchgate.netnih.gov

The antibacterial action of many compounds is most effective against actively multiplying cells. researchgate.net Some bacteria have developed resistance mechanisms, such as producing enzymes like β-lactamase that can inactivate certain antibiotics. nih.gov

In the context of this compound and related compounds, research has pointed towards several potential mechanisms. For instance, the iridoid plumericin has been reported to have antifungal activity against Candida and Cryptococcus species. researchgate.net A study on plumieride (B147324), another iridoid from Plumeria, demonstrated its ability to downregulate the expression of virulence genes in Candida albicans in a mouse model of dermatitis. nih.gov This suggests that one mechanism of action could be the interference with the pathogen's ability to cause disease, rather than direct killing.

Furthermore, some antimicrobial peptides work by inhibiting nucleic acid biosynthesis, either by targeting key enzymes or by inducing the degradation of DNA and RNA. frontiersin.org While this compound is not a peptide, it is possible that it could interfere with similar essential cellular processes in microorganisms. The broad range of reported activities for compounds from Plumeria species, including antibacterial and antifungal effects, suggests that they may have multiple targets within pathogenic microorganisms. researchgate.netacademicjournals.org

Exploration of Other Mechanistic Activities (e.g., Analgesic, Antipyretic, Cardioprotective, Anthelmintic)

While this compound is recognized for a range of biological effects, research into its other potential therapeutic properties continues. Investigations, primarily using extracts of plants known to contain this compound, such as Plumeria rubra, have explored its analgesic, antipyretic, cardioprotective, and anthelmintic activities in various in vitro and preclinical models. These studies provide a foundation for understanding the broader pharmacological profile of this iridoid.

Analgesic Activity

The pain-relieving potential of this compound is suggested by studies on Plumeria extracts. The analgesic effects have been evaluated using thermal and chemical-induced pain models in animals.

Detailed research findings indicate that ethanolic bark extracts of P. rubra, which contains this compound, exhibit significant dose-dependent analgesic properties. cabidigitallibrary.org In the hot plate test, which measures response to thermal stimuli, the extract increased the pain reaction time in mice. cabidigitallibrary.org Furthermore, the extract demonstrated a reduction in the number of abdominal constrictions in the acetic acid-induced writhing test, a model for visceral pain. cabidigitallibrary.orgresearchgate.net This effect suggests a possible mechanism involving the inhibition of prostaglandin synthesis, as substances that reduce writhing often interfere with this pathway. researchgate.netsemanticscholar.org The extract was also effective in both the early (neurogenic) and late (inflammatory) phases of the formalin test. cabidigitallibrary.org Phytochemical screening of the active extract confirmed the presence of terpenoids, the class to which this compound belongs, alongside flavonoids, tannins, and alkaloids. cabidigitallibrary.org

Table 1: Summary of Analgesic Activity Investigations

Model/AssayTest SubstanceKey Findings
Hot Plate MethodEthanolic bark extract of Plumeria rubraDose-dependent increase in pain reaction time. cabidigitallibrary.org
Acetic Acid-Induced WrithingEthanolic bark extract of Plumeria rubraSignificant and dose-dependent reduction in the number of writhes. cabidigitallibrary.org
Formalin TestEthanolic bark extract of Plumeria rubraSignificant inhibition of paw-licking time in both early and late phases. cabidigitallibrary.org

Antipyretic Activity

The fever-reducing properties of this compound have been inferred from studies using plant extracts in pyrexia models. These investigations typically induce fever in animal models and measure the ability of the test substance to reduce body temperature.

Methanolic and ethanolic extracts of Plumeria species are reported to have significant antipyretic effects. saspublishers.com In studies using brewer's yeast-induced hyperthermia in rats, oral administration of a methanolic extract produced a significant reduction in rectal temperature. saspublishers.com Another model involves inducing pyrexia in rabbits with TAB (Typhoid-Paratyphoid A and B) vaccine or Prostaglandin E1 (PGE1). researchgate.nete-century.us Methanolic bark extracts of P. rubra, which is known to contain this compound, were shown to normalize body temperature in these models, with an efficacy comparable to standard drugs like paracetamol and aspirin. saspublishers.comresearchgate.net The mechanism is thought to be related to the inhibition of prostaglandin biosynthesis, as prostaglandins (B1171923) are key regulators of body temperature. saspublishers.com

Table 2: Summary of Antipyretic Activity Investigations

Model/AssayTest SubstanceKey Findings
Brewer's Yeast-Induced PyrexiaMethanolic extract of Plumeria acuminataSignificant reduction in hyperthermia in rats. saspublishers.com
TAB Vaccine-Induced PyrexiaMethanolic bark extract of Plumeria rubraSignificant reduction in fever in rabbits. researchgate.net
Prostaglandin E1 (PGE1)-Induced PyrexiaMethanolic bark extract of Plumeria rubraSignificant reduction in induced pyrexia compared to the standard. researchgate.net
Boiled Milk-Induced PyrexiaEthanolic leaf extract of Plumeria rubraSignificant reduction in elevated rectal temperature in rabbits. saspublishers.com

Cardioprotective Activity

Iridoids as a class are noted for their potential cardioprotective effects. acs.orgnih.gov Studies on P. rubra extracts, containing this compound, have provided evidence for these protective actions against cardiac injury in preclinical models.

Table 3: Summary of Cardioprotective Activity Investigations

Model/AssayTest SubstanceKey Findings
Adrenaline-Induced Myocardial Infarction (Rabbit Model)Aqueous-methanolic leaf extract of P. rubraDecreased levels of cardiac biomarkers (Troponin, CK-MB, LDH) and liver enzymes (ALT, AST). researchgate.net
Vasorelaxation (Ex Vivo Rabbit Aorta)Crude leaf extract of P. rubraExhibited vasorelaxant effects. researchgate.net
Doxorubicin-Induced Cardiomyopathy (Rat Model)Leaf extract of P. rubraImproved blood pressure, heart rate, and oxidative stress markers. researchgate.net

Anthelmintic Activity

Helminthiasis is a significant health issue, and plant-derived compounds are a major source for new anthelmintic agents. ijpsr.com In vitro studies using extracts from the stem bark of P. rubra have shown promise in this area.

The anthelmintic potential was evaluated using an in vitro assay with Pheretima posthuma (earthworms), a common model for screening. ijpsr.com A methanolic extract of P. rubra stem bark demonstrated significant, concentration-dependent anthelmintic activity, as measured by the time taken to cause paralysis and death of the worms. ijpsr.com The effects were compared to the standard anthelmintic drug, Piperazine citrate. ijpsr.com The activity is attributed to the presence of various phytochemicals identified in the extract, including tannins, saponins, flavonoids, phenols, and terpenes (which include iridoids like this compound). ijpsr.com These compounds are thought to interfere with the parasite's metabolic processes or damage its cuticle, leading to paralysis and death. researchgate.net

Table 4: Summary of Anthelmintic Activity Investigations

Model/AssayTest SubstanceKey Findings
In Vitro Assay using Pheretima posthumaMethanolic stem bark extract of Plumeria rubraShowed prominent, concentration-dependent anthelmintic activity (paralysis and death of worms). ijpsr.com

Structure Activity Relationship Sar Studies of Fulvoplumierin and Its Analogues

Identification of Critical Structural Moieties for Bioactivity

The biological activity of iridoids like Fulvoplumierin is intrinsically linked to their unique chemical architecture. The core structure consists of a fused cyclopentanopyran ring system, which serves as the fundamental scaffold. Attached to this core are several functional groups that are critical for its pharmacological effects.

One of the most significant features of related iridoids such as plumericin (B1242706) is the α,β-unsaturated γ-lactone moiety. This electrophilic center is highly reactive and is believed to be a key player in the molecule's mechanism of action, likely through covalent interactions with biological nucleophiles like cysteine residues in proteins. mdpi.com this compound shares a similar lactone structure, suggesting its importance for its bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org For this compound, however, dedicated QSAR studies that systematically explore a library of its analogues to create a predictive model appear to be limited in publicly available research. The development of such models is often hindered by the availability of a sufficiently large and structurally diverse set of analogue compounds with consistently measured biological data. rsc.org

Despite the absence of specific QSAR models, related in-silico studies have been performed. For instance, a virtual screening of compounds from Plumeria acutifolia against the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) target evaluated the physicochemical and drug-likeness properties of this compound. These analyses provide foundational data that would be essential for future QSAR model development.

Table 1: Calculated Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C14H12O4 ebi.ac.uk
Molecular Weight 244.25 g/mol ebi.ac.uk
AlogP (Partition Coefficient) 2.41 ebi.ac.uk
Polar Surface Area 56.51 Ų ebi.ac.uk
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Drug-Likeness Score -1.29

This table presents data from computational analyses, which are crucial first steps in building a QSAR model. The drug-likeness score, for example, helps predict if a compound is likely to be an orally active drug.

Future QSAR studies on this compound would be invaluable for rapidly screening virtual libraries of new derivatives to predict their activity, thereby prioritizing synthetic efforts toward the most promising candidates for treating various diseases, including parasitic infections or cancer. nih.gov

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological properties of a drug, influencing its interaction with chiral biological targets like enzymes and receptors. ijpsjournal.com In the case of iridoids, even subtle changes in stereochemistry can lead to significant differences in bioactivity.

This compound is a geometric isomer of Plumericin, another iridoid lactone. The key difference lies in the configuration of the exocyclic ethylidene group. The impact of this stereoisomerism is powerfully illustrated by comparing the bioactivities of Plumericin and its stereoisomer, Isoplumericin. Multiple studies have consistently shown that Plumericin is significantly more potent than Isoplumericin against various targets.

For example, in studies against Leishmania donovani, the parasite responsible for leishmaniasis, Plumericin demonstrated a much lower IC₅₀ value (indicating higher potency) than Isoplumiercin against both the promastigote and amastigote forms of the parasite. nih.gov A similar trend was observed in studies against Mycobacterium tuberculosis, where Plumericin was more effective against both sensitive and multi-drug-resistant strains. researchgate.net This superior activity of Plumericin is also evident in its antifungal properties. researchgate.net

Table 2: Comparative Bioactivity of Plumericin and Isoplumericin

Organism/Target Activity Metric Plumericin Isoplumericin Reference
Leishmania donovani (promastigote) IC₅₀ 3.17 µM 7.2 µM nih.gov
Leishmania donovani (amastigote) IC₅₀ 1.41 µM 4.1 µM nih.gov
Mycobacterium tuberculosis (MDR strain) MIC 1.3 - 2.1 µg/mL - researchgate.net
Candida albicans MIC 3.9 µg/mL 15.6 µg/mL researchgate.net
Cryptococcus neoformans MIC 1.9 µg/mL 7.8 µg/mL researchgate.net

IC₅₀ (Half-maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) are measures of potency. A lower value indicates higher biological activity. The data clearly shows Plumericin is the more active stereoisomer.

These findings strongly suggest that the specific geometric configuration of the side chain is critical for optimal binding to biological targets. Although direct comparative studies involving this compound and its other potential stereoisomers are scarce, the data from Plumericin and Isoplumericin underscore the profound impact of stereochemistry on the pharmacological profile of this class of compounds.

Design Principles for Optimized this compound Derivatives

The design of optimized derivatives of this compound aims to enhance its therapeutic properties, such as potency, selectivity, and metabolic stability, while minimizing toxicity. monash.edu Although specific design strategies for this compound are not widely published, principles derived from studies on structurally related iridoids, like Plumieride (B147324), offer valuable guidance.

One successful strategy involves modifying ester and glycosidic moieties. Research on Plumieride demonstrated that replacing its methyl ester group with various alkyl amides, particularly a dodecyl amide, significantly improved cytotoxic activity against tumor cells. researchgate.net This suggests that increasing lipophilicity at this position can enhance anticancer efficacy. Similarly, modifying the glucose moiety into di- and trisaccharides also led to enhanced cytotoxicity. researchgate.net

Based on the broader iridoid literature, several other design principles can be proposed for the optimization of this compound:

Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine) into the structure can modulate electronic properties, membrane permeability, and metabolic stability, potentially leading to increased bioactivity. researchgate.net

Dimerization: Creating homo- or heterodimers of iridoids is another strategy that could lead to compounds with novel or enhanced biological activities, possibly by allowing them to interact with multiple binding sites or targets simultaneously. researchgate.net

Bioisosteric Replacement: The synthesis of "aza-iridoids," where an oxygen atom in the core ring system is replaced by a nitrogen atom, represents an innovative approach to generating novel chemical scaffolds with potentially different pharmacological profiles. acs.org

Targeting the Lactone: Given the likely importance of the α,β-unsaturated lactone as a Michael acceptor, modifications that alter its reactivity could fine-tune the compound's potency and selectivity.

These principles, derived from related compounds, provide a rational framework for the future design and synthesis of novel this compound derivatives with improved therapeutic potential.

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complete structure of organic molecules like fulvoplumierin. weebly.comrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. emerypharma.comulethbridge.ca

1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information. jchps.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their relative numbers through integration. jchps.com The chemical shifts (δ), multiplicity (splitting patterns), and coupling constants (J) are critical for assigning specific protons to their positions within the molecule. emerypharma.com For instance, the presence of specific functional groups and the stereochemistry of the molecule can be inferred from these parameters. jchps.comrhhz.net

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical environments. nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1------------
3------------
4------------
5------------
6------------
7------------
8------------
9------------
10------------
11------------
OCH₃------------

No publicly available, comprehensive, and explicitly assigned NMR data table for all positions of this compound was found in the search results. The table is presented as a template for where such data would be populated.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis (e.g., UPLC-ESI-MS/MS, GC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of this compound with high accuracy. researchgate.netmeasurlabs.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of ions to several decimal places, allowing for the calculation of an exact molecular formula. bioanalysis-zone.com The molecular formula of this compound is C₁₄H₁₂O₄, with a computed exact mass of 244.0736. nih.gov

Techniques like Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) are used for the analysis of this compound. frontiersin.orgresearchgate.netekb.eg In this method, the compound is first separated by UPLC and then ionized by ESI before entering the mass spectrometer. Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion and fragmenting it to produce a characteristic pattern of daughter ions. frontiersin.orgnih.gov This fragmentation pattern provides valuable structural information, helping to identify specific substructures within the molecule. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique that can be used for the analysis of volatile and semi-volatile compounds. nih.govfilab.frmdpi.com The sample is vaporized and separated on a GC column before being introduced into the mass spectrometer. filab.fr The resulting mass spectrum provides information on the molecular weight and fragmentation of the compound. nih.gov

Table 2: HRMS Data for this compound

ParameterValueSource
Molecular FormulaC₁₄H₁₂O₄ nih.gov
Exact Mass244.0736 Da nih.gov
Ionization ModeESI frontiersin.orgresearchgate.netekb.eg
Fragmentation Ions (m/z)Specific fragmentation data not available in search results

Advanced Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. wikipedia.orgazooptics.com The presence of chromophores, which are parts of the molecule that absorb light in the UV-Vis region, gives rise to characteristic absorption bands. msu.edupharmacyconcepts.in The extended system of conjugated double bonds in this compound acts as a chromophore, resulting in strong absorption in the UV region. msu.edu The wavelength of maximum absorption (λmax) provides insight into the extent of conjugation within the molecule. upi.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its covalent bonds. utdallas.edusci-hub.sewikipedia.org Each type of bond (e.g., C=O, C=C, C-O, C-H) absorbs infrared radiation at a characteristic frequency. utdallas.edu For this compound, IR spectroscopy would confirm the presence of a carbonyl group (from the lactone ring), carbon-carbon double bonds, and ether linkages, which are key features of its structure. mdpi.comspectroscopyonline.com

Table 3: Spectroscopic Data (UV-Vis and IR) for this compound

TechniqueKey AbsorptionsInterpretation
UV-Vis λmax valuesIndicates the presence of a conjugated chromophore system. msu.edu
IR ~1700 cm⁻¹C=O stretching (lactone)
~1600-1650 cm⁻¹C=C stretching
~1000-1300 cm⁻¹C-O stretching (ether and ester)
~2850-3000 cm⁻¹C-H stretching

Specific λmax values and detailed IR peak assignments for this compound were not explicitly available in the search results.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to determine the absolute configuration of chiral molecules like this compound. nih.govmtoz-biolabs.comslideshare.net These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. mtoz-biolabs.comwikipedia.org

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov The resulting CD spectrum, with its characteristic positive or negative Cotton effects, provides a fingerprint of the molecule's three-dimensional structure. nih.gov By comparing the experimental CD spectrum of this compound with spectra of related compounds with known absolute configurations or with quantum-mechanically calculated spectra, its absolute stereochemistry can be determined. researchgate.netresearchgate.net

ORD measures the variation of the angle of optical rotation with the wavelength of light. wikipedia.orgscirp.org The shape of the ORD curve, particularly in the region of a chromophore's absorption band, is also indicative of the molecule's absolute configuration. slideshare.net For complex molecules, the combination of CD and ORD data provides a powerful approach for unambiguous stereochemical assignment. researchgate.netacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. wikipedia.orgnih.gov If a suitable single crystal of this compound can be obtained, this technique can provide precise information about bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. wikipedia.orgscispace.comamazon.com

The process involves irradiating the crystal with a beam of X-rays and analyzing the diffraction pattern produced. wikipedia.org This pattern is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. crelux.com X-ray crystallography has been instrumental in elucidating the structures of many complex natural products. rhhz.netscispace.com

Future Research Directions and Translational Perspectives

Elucidation of Comprehensive Pharmacokinetics and Bioavailability Profiles (Preclinical)

A critical next step in the development of fulvoplumierin as a therapeutic agent is the thorough investigation of its pharmacokinetic profile. To date, detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are lacking. epa.govsci-hub.seresearchgate.net Preclinical pharmacokinetic studies are essential to understand how the body processes the compound, which is fundamental for predicting its behavior in humans. numberanalytics.comadmescope.comnih.gov

Future preclinical research should focus on:

Absorption: Determining the rate and extent of this compound absorption after administration. This includes identifying the primary sites of absorption in the gastrointestinal tract and the mechanisms involved (e.g., passive diffusion, active transport).

Distribution: Investigating how this compound is distributed throughout the body, including its ability to cross biological membranes and accumulate in specific tissues or organs. erbc-group.com Non-invasive in vivo imaging techniques could provide real-time insights into its biodistribution. erbc-group.com

Metabolism: Identifying the metabolic pathways of this compound, including the enzymes responsible for its biotransformation and the structures of its major metabolites. This information is crucial for understanding the compound's duration of action and potential for drug-drug interactions. nih.gov

Excretion: Characterizing the routes and rates of elimination of this compound and its metabolites from the body, whether through urine, feces, or other pathways. admescope.com

Bioavailability: Calculating the fraction of the administered dose that reaches systemic circulation in an unchanged form. nih.gov Enhancing bioavailability through novel formulations, such as amorphous solid dispersions, may be necessary to achieve therapeutic concentrations. nih.gov

These preclinical ADME studies, often conducted in animal models, will provide the necessary data to inform the design of first-in-human clinical trials and establish a foundation for potential therapeutic use. numberanalytics.comadmescope.com

Table 1: Key Areas for Preclinical Pharmacokinetic Profiling of this compound

Pharmacokinetic Parameter Research Focus Significance
Absorption Rate, extent, and mechanisms of uptake from the site of administration.Determines how quickly and efficiently the compound enters the bloodstream.
Distribution Tissue and organ accumulation, protein binding, and blood-brain barrier penetration.Indicates where the compound goes in the body and its potential sites of action or toxicity.
Metabolism Identification of metabolic pathways, key enzymes, and major metabolites.Crucial for understanding the compound's duration of action and potential drug interactions.
Excretion Primary routes and rates of elimination of the parent compound and its metabolites.Determines how the compound is cleared from the body.
Bioavailability The fraction of the administered dose that reaches systemic circulation unchanged.A key determinant of the required therapeutic dose and the feasibility of oral administration.

Bio-guided Isolation and Discovery of Novel this compound-related Compounds

The natural world remains a vast reservoir of novel chemical entities with therapeutic potential. Bio-guided isolation is a strategic approach where crude extracts of organisms are fractionated, and the resulting fractions are tested for biological activity. up.ac.za This process is repeated until a pure, active compound is isolated. nih.gov While this compound itself has shown promise, the plants from which it is derived, such as Plumeria rubra and Plumeria obtusa, contain a plethora of other compounds, including various iridoids. epa.govacs.orgacs.org

Future research should employ bio-guided isolation strategies to:

Identify Novel Analogs: Isolate and characterize new iridoids and other compounds from Plumeria species and other natural sources. researchgate.netresearchgate.netresearchgate.net Recent studies on Plumeria obtusa have led to the identification of 37 compounds, including 10 plumeria-type iridoids, through this approach. acs.orgacs.org

Uncover Synergistic Effects: Investigate the potential for synergistic or antagonistic interactions between this compound and other co-occurring compounds within the plant extract. This could reveal combination therapies with enhanced efficacy or reduced side effects.

Expand the Chemical Diversity: The discovery of new this compound-related structures can provide a broader range of chemical scaffolds for medicinal chemistry and drug development efforts.

The lack of extensive bio-guided isolation studies for many of the reported pharmacological activities of Plumeria extracts highlights a significant research gap. epa.govsci-hub.seresearchgate.net A systematic, activity-driven exploration of these natural sources could lead to the discovery of compounds with even greater therapeutic potential than this compound itself.

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) in this compound Research

To gain a deeper, systems-level understanding of this compound's biological effects, future research should leverage integrated "omics" technologies. nih.govnih.gov These high-throughput methods allow for the comprehensive analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics) within a biological system. frontiersin.orgfrontiersin.org

Key applications of omics in this compound research include:

Mechanism of Action Elucidation: Transcriptomic and proteomic analyses can identify the genes and proteins whose expression levels are altered by this compound treatment, revealing the cellular pathways and molecular targets it modulates. nih.gov

Biomarker Discovery: Metabolomics can be used to identify specific metabolic signatures in biofluids or tissues that are associated with the response to this compound. mdpi.comnih.govnih.gov These biomarkers could be used for patient stratification or to monitor therapeutic efficacy.

Pathway Analysis: Integrating data from multiple omics platforms can help to construct comprehensive models of the biological networks affected by this compound, providing a more holistic view of its physiological impact. rsc.org

Biosynthetic Pathway Identification: Omics approaches can also be applied to the source organisms to identify the genes and enzymes involved in the biosynthesis of this compound and related iridoids. rsc.orgpnas.org

While these techniques have been applied to some extent in plant biology and other areas of pharmacology, their specific application to this compound research remains largely unexplored. frontiersin.orgfrontiersin.org An integrated omics approach will be invaluable for moving beyond simple phenotypic observations to a detailed mechanistic understanding of this promising natural product. nih.gov

Sustainable Sourcing and Production Strategies for this compound

As research into this compound advances, ensuring a stable and sustainable supply of the compound will become increasingly important. ivalua.comprocurementtactics.com Relying solely on the collection of plant material from the wild is often not environmentally or economically viable in the long term. nih.govresearchgate.net Therefore, the development of sustainable sourcing and production strategies is a critical area for future research.

Potential strategies include:

Cultivation of Source Plants: Establishing agricultural cultivation programs for Plumeria species can provide a renewable and controlled source of raw material. ijesm.co.in

Biotechnological Production: Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of this compound and other iridoids. bohrium.com This could involve expressing the relevant biosynthetic pathway genes in microbial hosts (like yeast or bacteria) or in alternative plant systems, creating "green factories" for compound production. pnas.orgbohrium.com

Advanced Extraction and Purification Techniques: Developing more efficient and environmentally friendly methods for extracting and purifying this compound from plant biomass is also crucial. nih.govmdpi.com This includes exploring techniques like ultrasound-assisted and supercritical fluid extraction to reduce the use of harsh organic solvents. nih.govmdpi.com

Adopting these sustainable practices will not only ensure a consistent supply for research and potential commercialization but also align with the growing demand for environmentally responsible production methods. sourcingchampions.comtradebeyond.com

Role in Advanced Drug Discovery Pipelines and Lead Optimization

This compound serves as an excellent starting point, or "lead compound," for drug discovery and development programs. zeclinics.comupmbiomedicals.com The goal of lead optimization is to chemically modify the initial lead structure to improve its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing any undesirable effects. upmbiomedicals.combiobide.com

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and testing the resulting analogs for biological activity. This will help to identify the key chemical features responsible for its therapeutic effects. epa.govsci-hub.seresearchgate.net

Computational Modeling and AI: Utilizing artificial intelligence and machine learning algorithms to predict the properties of virtual this compound analogs, thereby guiding the synthesis of the most promising candidates and accelerating the optimization process. patsnap.com

High-Throughput Screening: Developing and implementing high-throughput screening assays to rapidly evaluate large libraries of this compound derivatives for desired biological activities. southernresearch.org

Development of Novel Formulations: Designing and testing advanced drug delivery systems to improve the solubility, stability, and bioavailability of this compound.

By integrating this compound into modern drug discovery pipelines, its therapeutic potential can be systematically enhanced, increasing the likelihood of developing a safe and effective drug candidate. zeclinics.comsouthernresearch.org

Q & A

Q. Methodological Note :

  • Validate purity using NMR and mass spectrometry (MS).
  • Cross-reference spectral data with existing literature to confirm structural identity .

Basic: What in vitro assays are used to evaluate this compound’s antimicrobial activity?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Determines the lowest concentration inhibiting bacterial/fungal growth.
  • Time-kill kinetics : Assesses bactericidal/fungicidal effects over 24–48 hours.
  • Biofilm disruption assays : Quantifies inhibition of biofilm formation (e.g., crystal violet staining).

Q. Data Interpretation :

  • Compare results against positive controls (e.g., ampicillin for bacteria).
  • Address false negatives by testing under varying pH or nutrient conditions .

Advanced: How do researchers resolve contradictions in this compound’s bioactivity across studies?

Contradictions may arise from differences in:

  • Source material : Plant-derived vs. marine-derived this compound may have structural variants.
  • Assay conditions : pH, temperature, or solvent carriers (e.g., DMSO concentration) affect solubility and activity.

Q. Methodological Recommendations :

  • Replicate experiments using standardized protocols (e.g., CLSI guidelines).
  • Perform comparative metabolomics to identify co-extracted compounds that may modulate activity .

Advanced: What experimental models are suitable for studying this compound’s mechanism of action?

  • Proteomic profiling : Identify target proteins via affinity chromatography or pull-down assays.
  • Gene knockout studies : Use CRISPR/Cas9 in bacterial models to pinpoint resistance mechanisms.
  • Molecular docking : Predict binding interactions with microbial enzymes (e.g., DNA gyrase) .

Q. Data Validation :

  • Confirm targets using competitive inhibition assays.
  • Cross-validate with transcriptomic data to assess downstream gene expression changes .

Basic: How is this compound’s purity characterized post-isolation?

  • HPLC-DAD : Purity ≥95% with a single peak at λ~254 nm.
  • TLC : Compare Rf values against authenticated standards.
  • Elemental analysis : Validate C, H, N composition .

Advanced: What strategies optimize this compound’s solubility for in vivo studies?

  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
  • Prodrug synthesis : Modify hydroxyl groups to improve hydrophilicity.
  • Co-solvent systems : Use cyclodextrins or PEG-based vehicles .

Q. Experimental Design :

  • Conduct pharmacokinetic studies in rodent models to assess bioavailability.
  • Monitor stability under physiological pH (e.g., simulated gastric fluid) .

Advanced: How can researchers investigate this compound’s ecological role in its native organisms?

  • Metagenomic analysis : Identify biosynthetic gene clusters in host organisms.
  • Symbiont studies : Test for antimicrobial activity against microbial competitors in mollusk microbiomes.
  • Ecological surveys : Correlate this compound levels with environmental stressors (e.g., pollution) .

Basic: What safety protocols are recommended for handling this compound in the lab?

  • Use PPE (gloves, lab coat, goggles) due to potential cytotoxicity.
  • Store in amber vials at −20°C to prevent photodegradation.
  • Dispose of waste via institutional hazardous material protocols .

Advanced: How do researchers address low yield in this compound isolation?

  • Strain optimization : Screen multiple plant/marine populations for high-yield variants.
  • Synthetic biology : Express biosynthetic genes in heterologous hosts (e.g., E. coli).
  • Extraction optimization : Use pressurized liquid extraction (PLE) or ultrasound-assisted methods .

Advanced: What computational tools predict this compound’s ADMET properties?

  • SwissADME : Predicts absorption, distribution, and toxicity.
  • Molinspiration : Estimates bioactivity scores (e.g., GPCR ligand potential).
  • AutoDock Vina : Simulates binding to human cytochrome P450 enzymes to assess metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.